2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol
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Overview
Description
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of phenolic antioxidants
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or indole moiety.
Scientific Research Applications
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant to stabilize polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The indole moiety may also interact with various molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the indole moiety.
Uniqueness
2,6-Di-tert-butyl-4-(3-methyl-1H-indol-2-yl)phenol is unique due to the presence of the indole moiety, which imparts additional chemical and biological properties. This makes it potentially more effective in certain applications compared to other similar compounds .
Properties
CAS No. |
88972-93-4 |
---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3-methyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-14-16-10-8-9-11-19(16)24-20(14)15-12-17(22(2,3)4)21(25)18(13-15)23(5,6)7/h8-13,24-25H,1-7H3 |
InChI Key |
PNHPWLMAFUQSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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